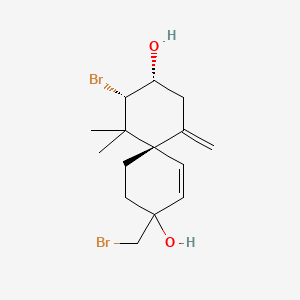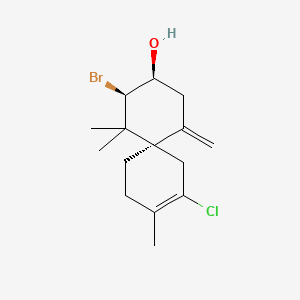
Elatol
Overview
Description
Elatol is a natural compound that is derived from red seaweed known as Laurencia dendroidea. It is a sesquiterpene that has a unique structure and has been found to exhibit various biological activities. Elatol has been the subject of numerous scientific studies due to its potential applications in various fields. In
Scientific Research Applications
Elatol exhibits potent antileishmanial activity against Leishmania amazonensis, particularly against promastigote and intracellular amastigote forms. This finding suggests its potential as an anti-leishmanial chemotherapy agent (dos Santos et al., 2010).
The first total synthesis of elatol was reported, highlighting its significance in the chamigrene natural product family. This synthesis provides a pathway for accessing other natural products in this family (White et al., 2008).
Elatol's palatability was tested with sea urchins, indicating that it does not deter these herbivores, despite being a major compound in the red alga Laurencia microcladia (Lhullier et al., 2009).
A method for quantifying elatol in Laurencia obtusa was developed using gas chromatography, aiding in understanding its natural concentrations and variability, which is crucial for ecological and evolutionary studies (Sudatti et al., 2006).
Elatol was found to trigger an oxidative stress response in Trypanosoma cruzi, suggesting its action involves mitochondrial dysfunction. This highlights its potential as a treatment for Chagas’ disease (Desoti et al., 2012).
The production of elatol in Laurencia dendroidea is influenced by environmental factors like temperature and salinity, offering insights into how abiotic factors can affect chemical defense mechanisms in seaweeds (Sudatti et al., 2011).
Semi-synthetic derivatives of elatol showed significant cytotoxic effects against tumor cell lines, suggesting potential for development into more effective cancer treatments (Lang et al., 2012).
Elatol demonstrated strong larvicidal activity against the dengue mosquito, Aedes aegypti, indicating its potential in vector control strategies (Bianco et al., 2013).
In vitro studies showed that elatol is a potent inhibitor of translation initiation in cancer cells, revealing its potential as a novel therapeutic agent for various types of cancer (Peters et al., 2018).
Elatol also exhibited antibacterial properties against marine bacteria, expanding its potential applications in addressing bacterial infections (Vairappan et al., 2001).
The inhibition of mitochondrial translation by elatol showed significant antileukemia activity, underscoring its potential in leukemia treatment strategies (Cunningham et al., 2022).
properties
IUPAC Name |
(3S,4R,6R)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrClO/c1-9-5-6-15(8-11(9)17)10(2)7-12(18)13(16)14(15,3)4/h12-13,18H,2,5-8H2,1,3-4H3/t12-,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKGRCIKQBHSNA-KCQAQPDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2(CC1)C(=C)CC(C(C2(C)C)Br)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@]2(CC1)C(=C)C[C@@H]([C@@H](C2(C)C)Br)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Elatol | |
CAS RN |
55303-97-4 | |
| Record name | Elatol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55303-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elatol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



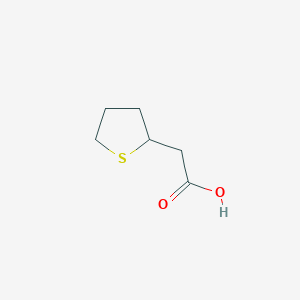

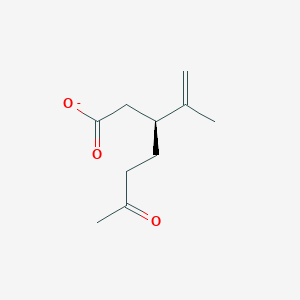
![(3R,4S)-3-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B1200563.png)

![Di-Tert-Butyl {iminobis[(2s,3s)-3-Hydroxy-1-Phenylbutane-4,2-Diyl]}biscarbamate](/img/structure/B1200568.png)
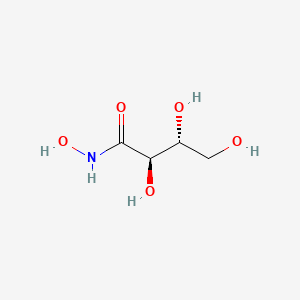



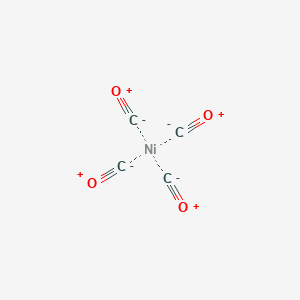

![3-Chloro-4-[(2-fluorophenyl)methoxy]benzaldehyde oxime](/img/structure/B1200581.png)
